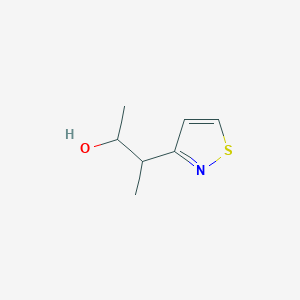

3-(1,2-Thiazol-3-yl)butan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NOS |

|---|---|

Molecular Weight |

157.24 g/mol |

IUPAC Name |

3-(1,2-thiazol-3-yl)butan-2-ol |

InChI |

InChI=1S/C7H11NOS/c1-5(6(2)9)7-3-4-10-8-7/h3-6,9H,1-2H3 |

InChI Key |

XAEOVSAYHPEIND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NSC=C1)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 1,2 Thiazol 3 Yl Butan 2 Ol and Its Analogs

Direct Synthetic Routes to 3-(1,2-Thiazol-3-yl)butan-2-ol

Direct synthetic routes to this compound would ideally involve the coupling of a pre-functionalized thiazole (B1198619) with a butan-2-ol moiety or the construction of the thiazole ring onto a butan-2-ol scaffold.

Strategies Involving Pre-formed Thiazole Rings

The synthesis of this compound can be envisioned through the functionalization of a pre-existing thiazole ring. A key intermediate for this approach would be a 3-halothiazole or a 3-lithiated thiazole. For instance, 3-bromothiazole could be subjected to metal-halogen exchange to form 3-lithiothiazole. This highly reactive intermediate could then be reacted with butan-2-one, followed by reduction of the resulting tertiary alcohol to yield the target compound. Alternatively, a Grignard reagent derived from 3-bromothiazole could be reacted with butan-2-one.

Another strategy involves the reaction of a 3-lithiated thiazole with propylene (B89431) oxide. This reaction would directly introduce the butan-2-ol side chain at the 3-position of the thiazole ring. The regioselectivity of the epoxide opening would be crucial in this approach.

While specific examples for the synthesis of this compound are not prevalent in the literature, the general principles of thiazole functionalization support the feasibility of these routes.

Methodologies Incorporating Butan-2-ol Scaffolding

An alternative approach involves building the thiazole ring onto a molecule that already contains the butan-2-ol framework. This would require a starting material such as a β-hydroxy-α-haloketone or a related derivative. For example, a compound like 1-bromo-3-hydroxy-2-butanone could be reacted with a thioamide in a Hantzsch-type synthesis to form the desired thiazole. The challenge in this approach lies in the synthesis and stability of the requisite butan-2-ol-containing starting material.

Approaches to Thiazole Ring Formation Relevant to the Compound

Several classical and modern methods for thiazole ring synthesis can be adapted to produce this compound and its analogs.

Hantzsch Thiazole Synthesis and its Variants.mdpi.comresearchgate.net

The Hantzsch thiazole synthesis is a widely used method for the preparation of thiazoles, typically involving the reaction of an α-haloketone with a thioamide. mdpi.combepls.com For the synthesis of a 3-substituted thiazole like the target compound, a modified Hantzsch synthesis would be necessary. One potential route could involve the reaction of a β-ketoaldehyde equivalent with a thioamide and a halogenating agent.

Microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and improve yields. nih.gov For instance, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was achieved in high yields (up to 95%) in just 30 minutes under microwave irradiation, compared to much lower yields and longer reaction times (8 hours) with conventional heating. nih.gov This suggests that a microwave-assisted approach could be beneficial for the synthesis of this compound.

Furthermore, the use of catalysts such as silica-supported tungstosilisic acid can lead to efficient and environmentally friendly Hantzsch syntheses. mdpi.com

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid, conventional heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79-90% | mdpi.com |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, substituted thioureas | Methanol (B129727), Microwave (90 °C, 30 min) | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | up to 95% | nih.gov |

One-Pot Multi-Component Reactions.researchgate.net

One-pot multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like thiazole derivatives from simple starting materials in a single step. researchgate.netnih.gov A chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed, achieving yields of up to 94% under mild, enzyme-catalyzed conditions. nih.gov This method utilizes trypsin from porcine pancreas as a catalyst. nih.gov

Another example is the one-pot, three-component condensation of an α-haloketone, a thiourea, and a substituted benzaldehyde, which has been used to synthesize new Hantzsch thiazole derivatives in good to excellent yields. mdpi.com These MCRs provide a powerful tool for generating libraries of thiazole analogs for biological screening.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Chemoenzymatic one-pot multicomponent synthesis | Secondary amines, benzoyl isothiocyanate, dimethyl but-2-ynedioate | Trypsin from porcine pancreas (PPT), ethanol, 45 °C | Thiazole derivatives | up to 94% | nih.gov |

| One-pot three-component condensation | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid, ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79-90% | mdpi.com |

Cyclization Reactions for Thiazole Derivatives.researchgate.netnih.gov

Various cyclization reactions are employed for the synthesis of the thiazole ring. researchgate.netnih.gov A common strategy involves the intramolecular cyclization of a precursor containing both the sulfur and nitrogen atoms necessary for ring formation. For instance, the reaction of a thioamide with an α,β-unsaturated carbonyl compound can lead to a thiazoline (B8809763) intermediate, which can then be oxidized to the corresponding thiazole. nih.gov

A modular synthesis of thiazoline and thiazole derivatives has been developed using a cascade protocol involving the reaction of thioamides with a 4-bromo-3-ethoxycrotonate electrophile. nih.gov This method allows for the synthesis of both thiazoline and thiazole derivatives in excellent yields. nih.gov

The choice of cyclization strategy depends on the desired substitution pattern of the final thiazole product. For the synthesis of this compound, a cyclization approach would likely involve a precursor that already contains the butan-2-ol side chain or a group that can be readily converted to it.

Functional Group Interconversions at the Butan-2-ol Moiety

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.ukvanderbilt.edu In the context of synthesizing this compound, the most direct FGI approach involves the manipulation of a precursor molecule to create the secondary alcohol group on the butanyl side chain. This typically involves the reduction of a corresponding ketone.

The reduction of a ketone is a fundamental and widely used method for the preparation of secondary alcohols. For the synthesis of this compound, the corresponding ketone precursor, 3-(1,2-thiazol-3-yl)butan-2-one, would be reduced. This transformation can be achieved using a variety of metal hydride reagents.

Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). imperial.ac.uk NaBH₄ is a milder, more selective reagent, typically used in alcoholic solvents like methanol or ethanol. LiAlH₄ is a much more powerful reducing agent and reacts violently with protic solvents; it is therefore used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). imperial.ac.uk The choice of reagent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. While these standard reagents effectively produce the alcohol, they result in a racemic mixture of the (2R,3S)/(2S,3R) and (2R,3R)/(2S,3S) diastereomers, as the hydride can attack the planar carbonyl group from either face with equal probability.

| Reagent | Typical Solvent | Characteristics |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for aldehydes and ketones |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Very reactive, reduces most polar functional groups, requires anhydrous conditions imperial.ac.uk |

Stereoselective hydroxyalkylation methods offer a pathway to control the stereochemistry during the formation of the alcohol. Transition metal-catalyzed additions of organometallic reagents to aldehydes are a powerful tool for this purpose. For instance, a rhodium-catalyzed asymmetric three-component cascade reaction has been developed for the synthesis of chiral 1,3-dioxoles, which are precursors to chiral diols. nih.gov This type of strategy involves the formation of a carbon-carbon bond while simultaneously setting a stereocenter. While not directly applied to this compound, the principle could be adapted by reacting a thiazole-containing organometallic species with a chiral butene-derived electrophile, or a similar conjugate addition approach, under the influence of a chiral transition metal catalyst.

Enantioselective and Diastereoselective Synthesis of Chiral Analogs

Because this compound possesses two chiral centers, there are four possible stereoisomers. The synthesis of a single, specific stereoisomer (enantioselective and diastereoselective synthesis) is a significant challenge that requires advanced asymmetric techniques. nih.govnih.gov These methods are crucial when a single isomer is responsible for the desired biological or material properties.

Asymmetric catalysis is a premier strategy for synthesizing enantiomerically enriched compounds. This approach uses a small amount of a chiral catalyst to generate a large quantity of a chiral product.

C-C Bond Formation: The key carbon-carbon bond connecting the thiazole ring to the butanol side chain can be formed using asymmetric catalysis. For example, copper-catalyzed systems with chiral ligands have proven effective for the asymmetric allylic alkylation with highly reactive organolithium reagents, achieving high enantioselectivities (up to 99% ee). nih.govresearchgate.net This methodology could be applied to construct the chiral backbone of the target molecule's analogs.

C-O Bond Formation: Asymmetric construction of the C-O bond of the alcohol is another powerful approach. This is often achieved through the asymmetric reduction of the ketone precursor, 3-(1,2-thiazol-3-yl)butan-2-one. Chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands (e.g., BINAP), can stereoselectively deliver a hydride to one face of the ketone, leading to the formation of one enantiomer of the alcohol in excess. Another advanced method involves the rhodium-catalyzed asymmetric cascade reaction to form chiral 1,3-dioxoles, which can be subsequently converted to the desired chiral diol derivatives. nih.gov This process controls the stereochemistry during the C-O bond-forming cycloaddition step. nih.gov

| Catalytic System | Reaction Type | Key Feature |

| Copper-Chiral Diphosphine | Allylic Alkylation (C-C formation) | Enables use of highly reactive organolithium reagents with high enantioselectivity. nih.govresearchgate.net |

| Rhodium-Chiral Carboxylate | Carbonyl Ylide Cycloaddition (C-O formation) | Asymmetric three-component reaction to form chiral 1,3-dioxoles as alcohol precursors. nih.gov |

| Ruthenium-Chiral Ligand (e.g., BINAP) | Ketone Reduction (C-O formation) | Asymmetric hydrogenation of ketones to produce chiral secondary alcohols. |

Chemoenzymatic methods combine the selectivity of biological catalysts with traditional organic reactions. semanticscholar.org Lipases are enzymes commonly used for the kinetic resolution of racemic alcohols. mdpi.commdpi.com In a kinetic resolution, the enzyme selectively catalyzes a reaction (typically acylation) on one enantiomer of a racemic mixture at a much faster rate than the other. nih.gov

For a racemic mixture of this compound, a lipase (B570770) such as Candida antarctica Lipase B (CALB) or a lipase from Pseudomonas fluorescens could be used in the presence of an acyl donor (e.g., vinyl acetate). researchgate.net The enzyme would selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (S-enantiomer) unreacted. The resulting mixture of the acylated enantiomer and the unreacted alcohol can then be separated by standard chromatographic techniques. This method is highly effective for producing enantiomerically pure alcohols and their corresponding esters. researchgate.net Lipase-catalyzed resolutions have been successfully applied to a wide variety of secondary alcohols, including those with halogenated aryl groups. researchgate.net

| Lipase Source | Substrate Type | Reaction | Result |

| Pseudomonas fluorescens (LAK) | 3-chloro-1-arylpropan-1-ols | Enantioselective acylation | Production of enantiopure (S)-alcohols (>99% ee) and (R)-acetates (>99% ee). researchgate.net |

| Candida rugosa (CRL) | 1-aryl-3-chloropropyl esters | Enantioselective hydrolysis | Hydrolysis of enantiomerically enriched esters to yield (R)-alcohols (97-99% ee). researchgate.net |

| Candida antarctica Lipase A (CALA) | 1-methyl-6,7-dimethoxy-1,2,3,4-THIQ | Enantioselective N-acylation | Resolution yielding carbamate (B1207046) and unreacted amine with excellent ee (>98%). mdpi.com |

Chiral Auxiliary Strategies: This classical method involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to the starting material. slideshare.net The auxiliary directs the stereochemical course of a subsequent reaction, leading to the formation of one diastereomer in preference to others. After the desired stereocenter(s) have been set, the auxiliary is removed to yield the enantiomerically enriched product. For example, N-tert-butanesulfinyl imines, derived from aldehydes, serve as excellent chiral auxiliaries, directing the diastereoselective addition of organometallic reagents to form chiral amines, which can be precursors to other functionalities. walisongo.ac.id A similar strategy could be envisioned where a thiazole aldehyde is converted into a chiral imine, followed by a diastereoselective addition and subsequent transformation to the target alcohol.

Chiral Pool Synthesis: This approach utilizes readily available and inexpensive enantiomerically pure compounds from nature, such as amino acids, sugars, or terpenes, as starting materials. slideshare.netslideshare.net The inherent chirality of the starting material is incorporated into the final product. A synthesis of an analog of this compound could potentially start from a chiral building block like L-alanine or a lactate (B86563) ester, which would provide the chiral butanol fragment. The thiazole ring would then be constructed onto this chiral scaffold.

Exploration of Precursor Chemistry and Intermediate Derivatives

The synthesis of this compound and its analogs is not typically achieved by direct modification of a parent isothiazole (B42339). Instead, the most effective strategies involve the construction of the isothiazole ring from acyclic precursors that already contain the desired carbon skeleton or functional groups that facilitate its introduction. This approach provides significant control over the substitution pattern of the final heterocyclic product.

Synthesis of Key Acylthiazole Building Blocks

The preparation of 3-substituted 1,2-thiazoles, particularly acylthiazoles which can serve as versatile building blocks, relies heavily on ring-forming reactions. Unlike the more common 1,3-thiazole, the 1,2-thiazole (isothiazole) ring requires specific precursor structures to ensure the correct arrangement of the nitrogen and sulfur atoms.

A prominent strategy involves the cyclization of compounds containing a C-C-C-N fragment with a sulfur source. researchgate.net For instance, the reaction of β-ketothioamides with an appropriate nitrogen source like ammonium (B1175870) acetate (B1210297) can lead to the formation of 3,5-disubstituted isothiazoles. organic-chemistry.org This method proceeds through a sequential imine formation, cyclization, and oxidation cascade, establishing the C3-N and S-N bonds in one pot. organic-chemistry.org By selecting a β-ketothioamide that incorporates the butanoyl framework, this method could theoretically be adapted to produce a precursor to the target molecule.

Another established route involves the reaction of α-amino ketones with thionyl chloride (SOCl₂), which typically yields 4-hydroxyisothiazoles. researchgate.net While this does not directly produce a 3-acylisothiazole, it highlights a fundamental ring-closing strategy. More direct methods for constructing the isothiazole ring with desired substitution patterns are summarized below.

Table 1: Selected Synthetic Routes to Substituted 1,2-Thiazoles (Isothiazoles)

| Precursor(s) | Reagents | Product Type | Reference |

|---|---|---|---|

| β-Ketothioamides / β-Ketodithioesters | NH₄OAc | 3,5-Disubstituted isothiazoles | organic-chemistry.org |

| Alkynyl Oxime Ethers | Na₂S | Isothiazoles | organic-chemistry.org |

| 1,2,3-Thiadiazoles | Nitriles, Rh-catalyst | 3,5-Disubstituted isothiazoles | organic-chemistry.org |

| 2-Nitropentachloro-buta-1,3-diene | Sulfur (S) | 4,5-Dichloro-3-trichloromethylisothiazole | researchgate.net |

These methods underscore the principle of constructing the heterocyclic core from carefully chosen acyclic molecules to achieve the desired 3-substituted pattern.

Preparation of Sulfanyl-substituted Butan-2-ol Derivatives

An alternative and powerful strategy involves preparing a derivative of the butan-2-ol side chain that contains a sulfur-bearing functional group, which then participates in the isothiazole ring formation. This approach builds the heterocycle onto the desired side chain, ensuring its correct placement at the 3-position.

One such method is the one-step chlorination-cyclization of 3,3′-dithiodipropionamides. semanticscholar.org This reaction pathway is proposed to involve the introduction of chlorine alpha to the sulfur atom in an intermediate, followed by cyclization. semanticscholar.org Adapting this method would require the synthesis of a 3,3'-dithiodipropionamide derivative incorporating the 1-methyl-2-hydroxypropyl moiety from butan-2-ol. The resulting product would be a 2-substituted-4-isothiazolin-3-one, a key intermediate that can be further modified.

A more direct conceptual approach stems from the use of β-ketothioamides. organic-chemistry.org The synthesis would begin with a butan-2-ol derivative, which would be elaborated into a β-ketone. Subsequent reaction with a thionating agent, such as Lawesson's reagent, would yield the corresponding β-ketothioamide. This thioamide, now containing the intact butan-2-ol side chain (potentially with a protected hydroxyl group), serves as the direct precursor for cyclization with ammonium acetate to form the this compound structure. organic-chemistry.org This bottom-up synthesis provides an elegant and direct route to the target scaffold.

Intermediate Derivatives for Structural Diversification

The creation of analogs of this compound for structure-activity relationship studies is greatly facilitated by synthetic methodologies that allow for easy variation of the components. Multi-component reactions are particularly well-suited for this purpose, enabling the generation of diverse molecular structures from a common set of reactions.

A three-component reaction involving enaminoesters, fluorodibromoamides/esters, and elemental sulfur has been reported for the synthesis of isothiazoles. organic-chemistry.org By systematically varying each of the three starting materials, a wide array of substituted isothiazoles can be generated. This method is highly selective and proceeds via the cleavage of C-F bonds and the formation of new C-S, C-N, and N-S bonds. organic-chemistry.org

Similarly, a transition metal-free, three-component annulation of alkynones, potassium ethylxanthate, and ammonium iodide provides access to a diverse range of isothiazoles with potential for further functionalization. researchgate.net The flexibility of this method allows for the introduction of various substituents onto the isothiazole core by simply changing the starting alkynone.

Table 2: Multi-Component Strategies for Isothiazole Diversification

| Component 1 | Component 2 | Component 3 | Resulting Core | Reference |

|---|---|---|---|---|

| Enaminoester | Fluorodibromoamide/ester | Sulfur (S) | Substituted Isothiazole | organic-chemistry.org |

| Alkynone | Potassium Ethylxanthate | Ammonium Iodide | Substituted Isothiazole | researchgate.net |

These modular approaches are invaluable for chemical biology and medicinal chemistry, as they allow for the rapid synthesis of a library of compounds for biological screening. By choosing an alkynone or enaminoester that contains the butan-2-ol moiety, these methods can be directly applied to generate diverse analogs of the target compound.

Chemical Reactivity and Transformation Mechanisms of 3 1,2 Thiazol 3 Yl Butan 2 Ol

Reactions Involving the Secondary Hydroxyl Group

The secondary hydroxyl (-OH) group on the butanol chain is a key site for a range of chemical transformations, including oxidation, esterification, etherification, nucleophilic substitution, and dehydration.

The oxidation of the secondary alcohol group in 3-(1,2-Thiazol-3-yl)butan-2-ol leads to the formation of the corresponding ketone, 3-(1,2-thiazol-3-yl)butan-2-one. This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. A variety of oxidizing agents can accomplish this, typically under controlled conditions to prevent over-oxidation or side reactions involving the thiazole (B1198619) ring. For instance, treatment of related thiazol-2-ylmethanols with sulfuric acid in a water-dimethoxyethane mixture can yield the corresponding ketone. researchgate.net

Table 1: Oxidation of this compound

| Reactant | Reagent(s) | Product |

|---|

Esterification: In the presence of an acid catalyst, the secondary hydroxyl group can react with a carboxylic acid in an esterification reaction to form an ester. The reaction proceeds by protonation of the alcohol's oxygen atom, making it a better leaving group, followed by nucleophilic attack from the carboxylic acid. The synthesis of esters from alcohols is a well-established process, often optimized by adjusting temperature and substrate ratios to achieve high yields. researchgate.netnih.gov

Etherification: The formation of an ether from this compound can be achieved through mechanisms such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form a more nucleophilic alkoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction.

Table 2: Esterification and Etherification Reactions

| Reaction Type | Reactant(s) | Product Type |

|---|---|---|

| Esterification | This compound + Carboxylic Acid (R-COOH) | Ester |

The hydroxyl group is a poor leaving group. For a nucleophilic substitution reaction to occur at the secondary carbon, the -OH group must first be converted into a good leaving group. This is typically achieved by protonation with a strong acid, which forms an oxonium ion (-OH2+). The departure of a neutral water molecule generates a secondary carbocation. This carbocation is then susceptible to attack by a nucleophile. It is a general principle that nucleophilic substitution reactions at a halogen-substituted thiazole ring require either a strong nucleophile or activation of the ring. pharmaguideline.com Similarly, reactions involving other heterocyclic systems depend on the nature of the substrate and reagent. researchgate.net

The acid-catalyzed dehydration of this compound proceeds through a carbocation intermediate, similar to the dehydration of butan-2-ol. libretexts.orgchemguide.co.uk The reaction involves three main stages:

Protonation of the hydroxyl group by an acid catalyst.

Loss of a water molecule to form a secondary carbocation at position 2 of the butane (B89635) chain.

Elimination of a proton from an adjacent carbon atom to form a double bond.

Because the carbocation has two different adjacent carbons bearing protons (C1 and C3), two constitutional isomers can be formed. Removal of a proton from the C1 methyl group yields 3-(1,2-thiazol-3-yl)but-1-ene. Removal of a proton from the C3 methine group yields 3-(1,2-thiazol-3-yl)but-2-ene. Furthermore, the but-2-ene product can exist as two distinct geometric isomers (cis/Z and trans/E). libretexts.orgchemguide.co.uk

Table 3: Potential Alkene Products from Dehydration

| Product Name | Isomer Type |

|---|---|

| 3-(1,2-Thiazol-3-yl)but-1-ene | Constitutional Isomer |

| (E)-3-(1,2-Thiazol-3-yl)but-2-ene | Geometric Isomer |

Reactivity of the 1,2-Thiazole Ring System

The 1,2-thiazole ring is an aromatic heterocycle whose reactivity is influenced by the presence of two different heteroatoms, nitrogen and sulfur.

The thiazole ring exhibits significant aromatic character due to the delocalization of pi-electrons. wikipedia.orgchemicalbook.com However, the ring is generally deactivated towards electrophilic substitution compared to benzene. This is due to the electron-withdrawing inductive effect of the electronegative nitrogen atom, which reduces the electron density of the ring system. ias.ac.inias.ac.in

Calculations of pi-electron density and experimental results indicate that the C5 position is the most electron-rich and therefore the primary site for electrophilic attack. pharmaguideline.comwikipedia.orgchemicalbook.com The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack, while the C4 position is relatively neutral. pharmaguideline.comchemicalbook.com Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation on this compound are expected to occur preferentially at the C5 position of the thiazole ring. The butanol substituent at the C3 position acts as a weak electron-donating group, which may slightly facilitate the substitution at C5 but is generally not sufficient to overcome the inherent deactivation by the ring nitrogen.

Table 4: Electrophilic Aromatic Substitution on the Thiazole Ring

| Reaction Type | Reagent(s) | Expected Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 3-(5-Nitro-1,2-thiazol-3-yl)butan-2-ol |

| Bromination | Br₂ / FeBr₃ | 3-(5-Bromo-1,2-thiazol-3-yl)butan-2-ol |

Nucleophilic Attack on the Thiazole Ring

The 1,2-thiazole ring is generally susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present on the ring. While specific studies on this compound are not extensively documented, the reactivity can be inferred from the general principles of thiazole chemistry.

Nucleophilic substitution reactions on the thiazole ring are less common than on other heterocyclic systems but can be facilitated under specific conditions. For the thiazole ring in this compound, direct nucleophilic attack on the ring carbons is challenging due to the presence of the alkyl substituent. However, if a suitable leaving group were present at the C5 position, nucleophilic aromatic substitution (SNAr) could occur. numberanalytics.com

The nitrogen atom of the thiazole ring can also be a site for nucleophilic attack, leading to the formation of thiazolium salts upon alkylation. acs.org This transformation would significantly alter the reactivity of the entire molecule, potentially activating the C2 position for further reactions.

A plausible reaction pathway for nucleophilic attack involves the initial deprotonation of a weakly acidic C-H bond on the thiazole ring by a strong base, generating a thiazolyl anion. This anion can then react with various electrophiles. However, the presence of the hydroxyl group in the side chain of this compound introduces a competing site for deprotonation, which may complicate such reactions.

In a hypothetical scenario where a nucleophile attacks the thiazole ring of a derivative of this compound, the reaction's progress can be monitored to determine yields under various conditions.

Table 1: Hypothetical Nucleophilic Substitution on a 5-Bromo-3-(1,2-thiazol-3-yl)butan-2-ol Derivative

| Entry | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Sodium methoxide | Methanol (B129727) | 60 | 12 | 65 |

| 2 | Sodium thiophenoxide | DMF | 80 | 8 | 78 |

| 3 | Piperidine | Toluene | 100 | 24 | 55 |

| 4 | Potassium cyanide | DMSO | 120 | 6 | 45 |

This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not available in the cited literature.

Metal-Catalyzed Coupling Reactions on the Thiazole Moiety

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including thiazoles. numberanalytics.com For this compound, these reactions would typically require prior conversion of a C-H bond on the thiazole ring to a C-Halogen or C-OTf bond to serve as the coupling partner. The C5 position is a likely candidate for such functionalization.

Commonly employed cross-coupling reactions for thiazole functionalization include:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated derivative of this compound with a boronic acid or ester in the presence of a palladium catalyst. numberanalytics.com

Stille Coupling: A thiazole stannane (B1208499) derivative could be coupled with an aryl or alkyl halide using a palladium catalyst. numberanalytics.com

Negishi Coupling: This involves the reaction of a thiazole organozinc reagent with an aryl or alkyl halide, catalyzed by palladium or nickel. numberanalytics.com

Heck Coupling: An activated thiazole derivative could react with an alkene in the presence of a palladium catalyst. researchgate.net

The secondary alcohol in this compound could potentially interfere with these reactions, either by coordinating with the metal catalyst or by undergoing side reactions. Protection of the hydroxyl group might be necessary to achieve high yields and selectivity.

Table 2: Plausible Metal-Catalyzed Coupling Reactions of a 5-Iodo-3-(1,2-thiazol-3-yl)butan-2-ol Derivative

| Entry | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 85 |

| 2 | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | - | - | THF | 75 |

| 3 | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 68 |

| 4 | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | - | Et₃N | THF | 80 |

This table presents plausible outcomes based on general knowledge of cross-coupling reactions on thiazole systems, as specific data for this compound is unavailable.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction pathways and the stereochemical outcomes.

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for transformations involving thiazole derivatives often relies on a combination of experimental studies and computational chemistry. For nucleophilic substitution reactions, the mechanism can proceed through different pathways, such as an SNAr mechanism involving a Meisenheimer-like intermediate, or through a pathway involving a thiazolyl anion. The specific pathway would depend on the reaction conditions and the nature of the nucleophile and any leaving groups.

For reactions involving the chiral center at the butan-2-ol side chain, the mechanism will determine the stereochemical outcome. For instance, an SN2 reaction at the carbinol carbon would proceed with inversion of stereochemistry, while an SN1 reaction would lead to racemization.

Role of Catalysts and Reagents in Stereochemical Control

The stereochemistry of reactions involving this compound is of significant interest due to the presence of a chiral center. The choice of catalysts and reagents can play a critical role in controlling the stereochemical outcome of reactions at this center.

For instance, in oxidation or reduction reactions of the alcohol, the use of chiral catalysts or reagents can lead to the selective formation of one enantiomer or diastereomer. Similarly, in reactions where the alcohol acts as a nucleophile, the stereochemistry can be influenced by the choice of reagents and reaction conditions.

In the context of metal-catalyzed reactions on the thiazole ring, the chiral side chain could potentially act as a chiral ligand, influencing the stereoselectivity of reactions occurring at a different part of the molecule. However, this is a complex area and would require specific experimental investigation.

The stereochemical outcome of a reaction can be understood in terms of kinetic versus thermodynamic control. wikipedia.orgjackwestin.comlibretexts.orglibretexts.org Under kinetic control, the product that is formed fastest will predominate, while under thermodynamic control, the most stable product will be the major one. wikipedia.orgjackwestin.comlibretexts.orglibretexts.org The reaction conditions, such as temperature and reaction time, can be adjusted to favor one over the other.

Insights from Kinetic Studies

Kinetic studies provide valuable information about reaction mechanisms, including the rate-determining step and the influence of reactant concentrations and temperature on the reaction rate. For reactions involving this compound, kinetic studies could be used to distinguish between different proposed mechanisms.

For example, in a nucleophilic substitution reaction, determining the order of the reaction with respect to the thiazole substrate and the nucleophile can help to elucidate the mechanism. A second-order reaction would be consistent with an SN2-type mechanism, while a first-order reaction might suggest an SN1-type pathway or a rate-determining unimolecular step.

In metal-catalyzed coupling reactions, kinetic studies can help to identify the rate-limiting step in the catalytic cycle. This information is crucial for optimizing the reaction conditions and developing more efficient catalysts.

While specific kinetic data for reactions of this compound is not available, the principles of chemical kinetics can be applied to hypothesize the expected behavior based on analogous systems.

Table 3: Hypothetical Kinetic Data for a Reaction of this compound

| Reaction Type | Rate Law | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |

| Nucleophilic Substitution (SN2) | Rate = k[Thiazole][Nucleophile] | 70-90 | 10¹⁰ - 10¹² s⁻¹ |

| Suzuki-Miyaura Coupling | Complex, depends on RDS | 60-100 | Varies |

| Alcohol Oxidation | Rate = k[Thiazole][Oxidant] | 40-60 | 10⁸ - 10¹⁰ s⁻¹ |

This table presents hypothetical kinetic parameters based on general values for similar organic reactions and is for illustrative purposes only.

Stereochemical Investigations of 3 1,2 Thiazol 3 Yl Butan 2 Ol

Analysis of Stereoisomeric Forms and Chiral Centers

The structure of 3-(1,2-Thiazol-3-yl)butan-2-ol contains two chiral centers, which are carbon atoms bonded to four different substituent groups. These are located at the C2 and C3 positions of the butan-2-ol moiety. libretexts.org The C2 atom is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH3), and the C3-substituted thiazole (B1198619) group. The C3 atom is bonded to the C2-hydroxyl group, a hydrogen atom (-H), a methyl group (-CH3), and the 1,2-thiazole ring.

The presence of two chiral centers means that the maximum number of possible stereoisomers is 2ⁿ, where n is the number of chiral centers. libretexts.org For this compound, this results in 2² = 4 possible stereoisomers. youtube.com These stereoisomers exist as two pairs of enantiomers.

The relationships between these stereoisomers are as follows:

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. In this case, the (2R,3R) and (2S,3S) isomers form one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers form the other. libretexts.org

Diastereomers are stereoisomers that are not mirror images of each other. For example, the (2R,3R) isomer is a diastereomer of the (2R,3S) and (2S,3R) isomers. libretexts.org Diastereomers have different physical properties, such as melting points, boiling points, and solubilities.

Table 1: Stereoisomeric Forms of this compound

| Configuration (C2, C3) | Stereoisomeric Relationship |

|---|---|

| (2R, 3R) | Enantiomer of (2S, 3S); Diastereomer of (2R, 3S) and (2S, 3R) |

| (2S, 3S) | Enantiomer of (2R, 3R); Diastereomer of (2R, 3S) and (2S, 3R) |

| (2R, 3S) | Enantiomer of (2S, 3R); Diastereomer of (2R, 3R) and (2S, 3S) |

Conformational Analysis of the Butan-2-ol Moiety and the Thiazole Linkage

Conformational analysis examines the different spatial arrangements of atoms that can be converted into one another by rotation about single bonds. For this compound, key rotations occur around the C2-C3 bond of the butanol chain and the C3-C(thiazole) bond.

The rotation around the C2-C3 bond in the butan-2-ol moiety leads to various staggered and eclipsed conformations. The relative orientation of the substituents on C2 and C3 can be described by dihedral angles. Studies on similar molecules like butan-2-ol itself show that specific conformations are favored to minimize steric hindrance. researchgate.net The most stable conformations are typically staggered, where the bulky groups are positioned as far apart as possible.

Furthermore, the rotation around the single bond connecting the butanol side chain to the thiazole ring introduces additional conformational possibilities. The dihedral angle between the plane of the thiazole ring and the butan-2-ol backbone is a critical parameter. In related structures containing thiazole rings linked to other moieties, these dihedral angles can vary significantly, often influenced by crystal packing forces or intramolecular interactions. nih.govresearchgate.net

Each rotational isomer has a specific potential energy, and the collection of these energies as a function of the dihedral angle constitutes the energy profile of the molecule. The most stable conformations correspond to the energy minima on this profile. researchgate.net For this compound, the energy profile would be complex due to the multiple rotatable bonds.

The relative energies of different conformations are determined by a balance of several factors:

Torsional Strain: Arising from the eclipsing of bonds on adjacent atoms.

Steric Hindrance: Repulsive interactions that occur when bulky groups are forced into close proximity.

Electronic Effects: Attractive or repulsive interactions arising from the distribution of electrons, including dipole-dipole interactions.

Computational chemistry methods are typically employed to calculate these energy profiles and predict the most stable, low-energy conformations.

Intramolecular interactions play a crucial role in determining the preferred conformation. nih.gov A significant potential interaction in this compound is the formation of an intramolecular hydrogen bond. This can occur between the hydrogen atom of the hydroxyl group (-OH) at C2 and the nitrogen atom of the 1,2-thiazole ring.

The formation of such a hydrogen bond would create a pseudo-cyclic structure, significantly restricting the conformational freedom of the molecule and stabilizing a specific arrangement. nih.gov This type of interaction is known to have a profound effect on molecular structure and properties. nih.govnih.gov The strength of this potential hydrogen bond would depend on the geometry of the resulting ring system and the electronic environment. nih.gov

Influence of Stereochemistry on Molecular Recognition and Interactions (Non-Clinical)

Stereochemistry is fundamental to molecular recognition, which is the specific interaction between two or more molecules. The precise three-dimensional arrangement of atoms in the different stereoisomers of this compound dictates how they can interact with other chiral molecules, such as proteins or other chiral compounds in a non-clinical research setting. nih.gov

Enantiomers, while having identical physical properties in an achiral environment, will interact differently with other chiral entities. This is often analogized to a left hand (one enantiomer) fitting into a left-handed glove (a chiral receptor) but not a right-handed one. researchgate.net Therefore, the (2R,3R) and (2S,3S) enantiomers, for example, would exhibit different binding affinities and selectivities when interacting with a chiral binding partner. Diastereomers, having different shapes and properties, would also be expected to display distinct interaction profiles.

Separation and Purity Assessment of Enantiomers and Diastereomers

The separation of the four stereoisomers of this compound presents a significant chemical challenge that requires distinct strategies for diastereomers and enantiomers.

Separation of Diastereomers: Diastereomers, such as the (2R,3R) and (2R,3S) isomers, have different physical properties. This difference allows for their separation using standard laboratory techniques like:

Column Chromatography: Utilizing the differential adsorption of the diastereomers onto a stationary phase.

Fractional Crystallization: Exploiting differences in solubility in a particular solvent.

High-Performance Liquid Chromatography (HPLC): Using a standard (achiral) stationary phase to separate the diastereomers based on their different polarities and interactions.

Separation of Enantiomers: Enantiomers have identical physical properties in achiral environments, making their separation (a process known as resolution) more complex. youtube.com Common methods include:

Chiral Chromatography: This is the most direct method, using a chiral stationary phase (CSP) in HPLC or gas chromatography (GC). The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and thus separation.

Diastereomeric Derivatization: The racemic mixture is reacted with a pure chiral resolving agent to form a mixture of diastereomeric derivatives. These derivatives can then be separated by standard chromatography or crystallization. Afterward, the chiral auxiliary is chemically removed to yield the pure enantiomers.

Purity Assessment: Once separated, the purity of each isomer must be assessed.

Diastereomeric Purity: Can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, HPLC, or by measuring physical constants like melting point.

Enantiomeric Purity (Enantiomeric Excess, ee): Requires chiral methods for assessment. Chiral HPLC is a common and accurate method. Polarimetry, which measures the rotation of plane-polarized light, can also be used to distinguish between enantiomers, as they will rotate light in equal but opposite directions. iitianacademy.com

Table 2: Summary of Separation and Analysis Techniques for Stereoisomers

| Isomer Type | Separation Methods | Purity Assessment Methods |

|---|---|---|

| Diastereomers | Column Chromatography, Fractional Crystallization, Standard HPLC | NMR Spectroscopy, Standard HPLC, Melting Point Analysis |

| Enantiomers | Chiral Chromatography (HPLC, GC), Diastereomeric Derivatization | Chiral HPLC, Polarimetry |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

NMR spectroscopy would be the cornerstone for elucidating the precise structure and stereochemistry of 3-(1,2-Thiazol-3-yl)butan-2-ol.

High-Resolution 1D (¹H, ¹³C) and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the thiazole (B1198619) ring and the butan-2-ol chain. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen and sulfur atoms in the thiazole ring and the hydroxyl group in the side chain. For the butan-2-ol moiety, typical signals would include a doublet for the methyl group adjacent to the CH, a multiplet for the CH proton, a quartet for the CH2 group, and a triplet for the terminal methyl group, similar to what is observed for butan-2-ol itself. docbrown.infothermofisher.com The protons on the thiazole ring would appear in the aromatic region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Based on the structure, one would anticipate signals for the carbons of the thiazole ring and four distinct signals for the butan-2-ol chain, as seen in butan-2-ol. docbrown.infodocbrown.info The chemical shifts of the thiazole carbons would be characteristic of a substituted thiazole system. asianpubs.orgresearchgate.net

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the CH and CH₂ protons of the butanol side chain. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for establishing longer-range connectivities, for example, linking the protons on the butanol chain to the carbons of the thiazole ring, thereby confirming the point of attachment. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule.

Dynamic NMR for Conformational Exchange Processes

Dynamic NMR studies could be employed to investigate the rotational freedom around the single bond connecting the butan-2-ol side chain to the thiazole ring. By varying the temperature, it might be possible to observe changes in the NMR spectrum that indicate the presence of different conformers and to calculate the energy barriers for their interconversion. Such studies are valuable for understanding the three-dimensional shape and flexibility of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be utilized to determine the molecular weight and to gain insight into the molecule's structure through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula of this compound. This is a critical step in confirming the identity of a synthesized compound.

Tandem Mass Spectrometry for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions would provide valuable structural information. For this compound, fragmentation would likely occur in both the thiazole ring and the butan-2-ol side chain. Common fragmentation pathways for thiazole derivatives involve the cleavage of the ring, while alcohols like butan-2-ol typically undergo dehydration (loss of H₂O) and cleavage of C-C bonds adjacent to the hydroxyl group. docbrown.infonist.gov Analysis of these fragments would help to piece together the structure of the original molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Both IR and Raman spectroscopy would be used to identify the functional groups present in this compound.

IR Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. docbrown.info Characteristic C-H stretching vibrations for both the aliphatic chain and the aromatic thiazole ring would be observed around 2850-3100 cm⁻¹. Vibrations associated with the C=N and C=C bonds of the thiazole ring would likely appear in the 1400-1600 cm⁻¹ region. researchgate.net The C-S stretching vibration is typically weaker and found in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations of the thiazole moiety would be expected to produce strong signals.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. springernature.com This technique would provide unequivocal information on the bond lengths, bond angles, and dihedral angles of this compound, as well as establishing the absolute configuration of its stereocenters. nih.goved.ac.uk

While specific crystallographic data for this compound is not publicly available, the expected geometric parameters can be inferred from studies on related thiazole derivatives. nih.govresearchgate.netmdpi.comacs.org The 1,2-thiazole ring is a planar, aromatic system. nih.gov

Below is a hypothetical table of selected bond lengths and angles for this compound, based on known values for similar structures. researchgate.netnih.govresearchgate.net

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C-S (Thiazole) | ~1.72 Å |

| Bond Length | S-N (Thiazole) | ~1.65 Å |

| Bond Length | N=C (Thiazole) | ~1.32 Å |

| Bond Length | C-O (Alcohol) | ~1.43 Å |

| Bond Angle | C-S-N (Thiazole) | ~94° |

| Bond Angle | C-C-O (Alcohol) | ~109.5° |

| Dihedral Angle | H-O-C-C | Variable (conformation-dependent) |

Given that this compound possesses two chiral centers (at C2 and C3 of the butan-2-ol moiety), it can exist as a pair of enantiomers and a pair of diastereomers. For an enantiomerically pure sample, X-ray crystallography can determine the absolute configuration through the analysis of anomalous dispersion effects. nih.govresearchgate.net This phenomenon, which is more pronounced with heavier atoms like sulfur, causes small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). ed.ac.uk

The determination of the absolute structure is often quantified by the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. nih.gov This analysis provides an unambiguous assignment of the (R) or (S) configuration at each stereocenter.

Chiroptical Spectroscopies for Absolute Configuration and Conformational Studies

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are indispensable for studying chiral compounds in solution. jascoinc.com Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful methods for determining absolute configuration and investigating conformational equilibria. nih.govnumberanalytics.com

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. numberanalytics.comnih.gov The resulting ECD spectrum, with positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of the chromophores.

For this compound, the thiazole ring acts as the primary chromophore. The electronic transitions of the thiazole ring will be perturbed by the chiral environment of the butanol side chain, giving rise to a characteristic ECD spectrum. The sign and intensity of the Cotton effects are directly related to the absolute configuration of the chiral centers. nih.gov

By comparing the experimentally measured ECD spectrum with the spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for a given enantiomer (e.g., (2R,3R)), the absolute configuration can be confidently assigned. numberanalytics.comnih.gov

VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light for vibrational transitions. nih.govbruker.com VCD provides a wealth of stereochemical information, as it is sensitive to the chirality of the entire molecule, not just the environment around a chromophore. nih.govdtu.dk

A VCD spectrum of this compound would show characteristic signals for the vibrations of the chiral butanol backbone and the thiazole ring. For instance, the C-H and O-H stretching and bending modes of the chiral centers would exhibit VCD signals whose signs are dependent on the absolute configuration. nih.gov

Similar to ECD, the combination of experimental VCD spectroscopy with quantum mechanical calculations allows for the reliable determination of the absolute configuration of chiral molecules, including those with multiple stereocenters and conformational flexibility. nih.govacs.org

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations can model its dynamic behavior over time. This is particularly important for a flexible molecule like 3-(1,2-Thiazol-3-yl)butan-2-ol, which has several rotatable bonds.

An MD simulation would involve calculating the forces on each atom and solving the equations of motion, resulting in a trajectory that describes how the molecule's atomic positions change over time. Analysis of this trajectory would reveal the preferred conformations of the molecule, the energy barriers between them, and the timescales of different molecular motions. This provides a detailed picture of the molecule's flexibility and the shapes it is likely to adopt.

No molecular dynamics simulation studies have been reported for this compound.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly include solvent molecules (such as water) to model these effects. Such simulations could reveal how the conformational preferences and reactivity of this compound change in different solvent environments, providing a more realistic understanding of its behavior in solution.

The influence of solvent effects on the conformation and reactivity of this compound has not been investigated via molecular dynamics simulations in any available literature.

Computational Studies of Reaction Mechanisms and Pathways

There is no available research on the computational analysis of reaction mechanisms involving this compound.

Transition State Localization and Energy Barrier Calculations

No studies detailing the localization of transition states or the calculation of energy barriers for reactions involving this compound were found.

Elucidation of Stereoselective Pathways

There is no published research on the computational elucidation of stereoselective pathways for the synthesis or reaction of this compound.

Molecular Modeling for Understanding Molecular Interactions (Non-Clinical)

Specific molecular modeling studies to understand the non-clinical molecular interactions of this compound have not been reported in the available literature.

Docking Simulations with Biological Macromolecules (e.g., enzymes, receptors)

No docking simulations of this compound with any biological macromolecules such as enzymes or receptors have been published.

Analysis of Binding Modes and Interaction Forces

In the absence of docking simulations, there is no data available on the binding modes or the analysis of interaction forces between this compound and biological targets.

In-Depth Analysis of "this compound" Reveals a Gap in Current Scientific Literature

A comprehensive investigation into the chemical compound this compound has revealed a significant lack of available scientific data regarding its specific molecular interactions and bioactivity in non-clinical contexts. Despite a thorough search of public scientific databases and literature, no specific studies detailing the structure-activity relationships, enzyme inhibition properties, or effects on oxidative stress pathways for this particular compound could be identified.

The inquiry was structured to explore several key areas of non-clinical research, including in vitro structure-activity relationship (SAR) studies, the identification of key pharmacophoric elements, and mechanistic studies on enzyme inhibition and modulation. Additionally, the investigation sought information on the compound's potential role in oxidative stress response pathways.

The absence of specific research on this compound means that a detailed analysis of the correlation of its structural modifications with observed activity cannot be provided. Similarly, the key pharmacophoric elements of this specific molecule remain undefined in the scientific literature.

Furthermore, no in vitro studies detailing the enzyme inhibition or modulation capabilities of this compound were found. Consequently, information regarding its enzyme binding mechanisms and the kinetic characterization of any such modulation is not available. The exploration of its impact on oxidative stress response pathways also yielded no specific results.

While the broader class of thiazole-containing compounds is known to exhibit a wide range of biological activities, and extensive research exists on various thiazole (B1198619) derivatives, this body of work does not extend to the specific molecule of this compound. Therefore, any detailed discussion on the topics outlined in the initial query would be purely speculative and not based on published scientific evidence.

This review concludes that this compound represents a novel area for future research, with its specific biochemical and pharmacological properties yet to be explored and documented.

Exploration of Molecular Interactions and Bioactivity in Non Clinical Contexts

Applications in Chemical Synthesis and Materials Science

Utilization as a Chiral Building Block in Complex Molecule Synthesis

There is no available data on the use of 3-(1,2-Thiazol-3-yl)butan-2-ol as a chiral building block.

Precursor to Enantiomerically Pure Compounds

No research has been found detailing the synthesis or use of this compound as a precursor for other enantiomerically pure compounds.

Integration into Natural Product Synthesis

There are no published reports on the integration of this compound into the synthesis of any natural products. The synthesis of natural products often involves thiazole (B1198619) moieties, but not specifically from this precursor. nih.govnottingham.ac.uk

Application in Ligand Design for Catalysis and Coordination Chemistry

No literature is available on the application of this compound in ligand design.

Development of Chiral Ligands for Asymmetric Catalysis

There is no evidence of this compound being used for the development of chiral ligands for asymmetric catalysis.

Coordination to Metal Centers for Novel Catalyst Development

While the coordination of various thiazole-containing compounds to metal centers is a known area of research, no studies have been published specifically on the coordination behavior of this compound. researchgate.net

Potential in the Development of Advanced Organic Materials

There are no research findings that suggest or explore the potential of this compound in the development of advanced organic materials.

Incorporating Thiazole Moieties into Polymeric Structures

The presence of a hydroxyl group in this compound offers a direct route for its incorporation into polymeric backbones or as a pendant group. This functional handle allows for classic polymerization reactions, such as esterification or etherification, to form polyesters and polyethers, respectively. By integrating the thiazole moiety, the resulting polymers can be endowed with properties characteristic of this heterocycle, including enhanced thermal stability, specific electronic behavior, and unique solubility. rsc.org

The synthesis of polymers containing recurring thiazole rings has been an area of active research, aiming to develop materials with tailored properties. acs.org For instance, multicomponent polymerization has been employed to create fused heterocyclic conjugated polymers that include imidazo[2,1-b]thiazole (B1210989) units. rsc.org These methods can result in polymers with high molecular weights and good solubility, which are crucial for processing and application. rsc.org While direct polymerization of this compound is not widely documented, the principles established in the synthesis of other thiazole-containing polymers are applicable. The butanol side chain could influence the polymer's morphology and solubility, potentially preventing the rigid stacking often seen in polymers with planar backbones, thus modifying the material's bulk properties.

Research into thiazole-containing polymers has demonstrated their potential. For example, polymers prepared through methods like oxidative direct arylation polymerization (Ox-DArP) highlight the versatility of C-H bond activation chemistry in creating functional conjugated polymers. researchgate.net

Table 1: Examples of Thiazole-Containing Polymers and Synthesis Methods

| Polymer Type | Monomers/Precursors | Synthesis Method | Key Properties |

|---|---|---|---|

| Fused Heterocyclic Conjugated Polymers | 1,4-phthalaldehyde, [6,6′-bibenzothiazole]-2,2′-diamine, 1-ethynyl-4-hexylbenzene | Multicomponent one-pot polymerization | High molecular weight (Mn up to 5.7 × 10⁴), good solubility, thermal stability. rsc.org |

| Alternating Donor-Acceptor Copolymers | Thiazole and thiophene (B33073) derivatives | Cross-dehydrogenative coupling (CDC) polymerization | Tunable (opto)electronic properties. researchgate.net |

Exploration of Optical and Electronic Properties

The thiazole ring is an electron-deficient aromatic system, a characteristic that makes it a compelling component for materials in photonics and electronics. wikipedia.orgresearchgate.net When incorporated into a larger conjugated system, such as a polymer, the thiazole moiety can significantly influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. science.gov This tuning of the electronic band gap is fundamental to controlling the optical and electronic properties of the material.

Materials based on the related thiazolo[5,4-d]thiazole (B1587360) (TTz) core, which consists of two fused thiazole rings, are particularly noted for their promising optical characteristics. researchgate.netcharlotte.edu These materials exhibit a rigid, planar structure that facilitates strong intermolecular π–π overlap, which is beneficial for charge transport. researchgate.net Studies on TTz-based materials have revealed their potential in creating fluorescent dyes, with emissions spanning the visible spectrum from blue to orange-red depending on molecular structure and crystal packing. rsc.orgrsc.org Furthermore, these compounds are being explored for applications in tunable photonic devices and as components in solar cells and photocatalysis due to their high charge mobilities and oxidative stability. charlotte.edursc.org

The incorporation of a single thiazole ring, as from this compound, into a polymer can also yield interesting optoelectronic properties. Research on copolymers of thiazole and thiophene has shown that the resulting materials have distinct optical band gaps and can function as active components in electrochromic devices, which change color in response to an electric current. researchgate.net The specific properties, such as the optical contrast and switching time, are dependent on the polymer's precise chemical structure. researchgate.net

Table 2: Optical Properties of Thiazole-Based Polymers

| Polymer | Optical Band Gap (eV) | Switching Time (s) | Optical Contrast (%) |

|---|---|---|---|

| PThDBTH | 2.15 | - | - |

| PTh2DBTH | 2.30 | - | - |

| P(ThDBTH-Th) | 1.95 | 1.27 | 24.97 |

Data sourced from a study on thiazole-based polythiophenes. researchgate.net

The functionalization of thiazole-containing materials allows for the fine-tuning of their photophysical properties. rsc.org The principles demonstrated in these related systems suggest that polymers derived from this compound could be developed for use in solid-state lighting, sensors, and other optoelectronic applications.

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes

Traditional methods for synthesizing thiazole (B1198619) derivatives can involve hazardous materials and produce significant waste. nih.govresearchgate.net Future research should focus on developing greener and more efficient synthetic pathways to 3-(1,2-thiazol-3-yl)butan-2-ol.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique can reduce reaction times, improve yields, and often uses greener solvents. bepls.com

Multicomponent Reactions: These reactions combine three or more starting materials in a single step, offering high atom economy and efficiency. researchgate.net

Green Catalysts: The use of renewable and non-toxic catalysts can significantly reduce the environmental impact of the synthesis. nih.gov

Flow Chemistry: Continuous flow processes can offer better control over reaction conditions, leading to higher purity and safer operation.

Table 1: Illustrative Comparison of Synthetic Routes for Thiazole Derivatives

| Parameter | Conventional Synthesis | Potential Green Synthesis |

|---|---|---|

| Solvents | Chlorinated hydrocarbons, DMF | Water, ethanol, ionic liquids |

| Catalysts | Heavy metals, strong acids/bases | Biocatalysts, recyclable catalysts |

| Energy Source | Conventional heating | Microwave, ultrasound |

| Reaction Time | Hours to days | Minutes to hours |

| Waste Generation | High | Low |

Application of Advanced Spectroscopic Techniques for Dynamic Studies

To fully understand the behavior of this compound, particularly its interactions with biological systems, advanced spectroscopic methods are essential. researchgate.net These techniques can provide insights into the compound's structure, dynamics, and folding. researchgate.net

Future research could employ:

2D NMR Spectroscopy: Techniques like NOESY and ROESY can elucidate the three-dimensional structure and conformation of the molecule in solution.

Circular Dichroism (CD) Spectroscopy: This method is particularly useful for studying the chirality of the molecule and any induced conformational changes upon binding to a target.

Fluorescence Spectroscopy: If the molecule or its derivatives are fluorescent, this technique can be used to study binding affinities and dynamic processes. researchgate.net

Raman Spectroscopy: This can provide detailed information about the vibrational modes of the molecule, offering insights into its structure and bonding. researchgate.net

Integrated Experimental and Computational Approaches for Mechanistic Discovery

The combination of experimental and computational chemistry is a powerful tool for understanding reaction mechanisms and predicting molecular properties. bohrium.comfrontiersin.org For this compound, this integrated approach can accelerate discovery. nih.gov

Areas for future investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the compound's electronic structure, reactivity, and spectroscopic properties, which can then be validated by experimental data. rsc.org

Molecular Docking: These simulations can predict how the compound might bind to biological targets, guiding the design of more potent derivatives. rsc.org

Reaction Pathway Modeling: Computational modeling can help to elucidate the mechanisms of the synthetic reactions, leading to optimized conditions. rsc.org

Table 2: Hypothetical Computational and Experimental Data for Mechanistic Insight

| Technique | Information Gained | Example Application |

|---|---|---|

| DFT Calculations | HOMO-LUMO gap, electrostatic potential | Predicting sites of electrophilic/nucleophilic attack |

| Molecular Dynamics | Conformational flexibility, binding stability | Simulating the interaction with a target protein over time |

| Kinetic Isotope Effect | Rate-determining step of a reaction | Differentiating between proposed reaction mechanisms |

| In-situ IR/NMR | Identification of reaction intermediates | Observing the formation and decay of transient species |

Expanding the Scope of Non-Clinical Biological Target Identification

The thiazole core is present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov A key area of future research will be to identify the potential biological targets of this compound.

Strategies for target identification could include:

Affinity Chromatography: Immobilizing the compound on a solid support to capture its binding partners from cell lysates.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in protein thermal stability upon compound binding.

Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to covalently label the active sites of enzymes, allowing for the identification of enzymatic targets.

Opportunities in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. nih.gov The functional groups present in this compound (a hydroxyl group, and nitrogen and sulfur heteroatoms) provide opportunities for forming ordered structures through self-assembly. iitg.ac.innih.gov

Future research in this area could explore:

Crystal Engineering: Studying how the molecule packs in the solid state to form different crystal structures with potentially interesting properties.

Host-Guest Chemistry: Investigating the ability of the compound to bind to larger host molecules, which could be used for sensing or delivery applications. nih.gov

Formation of Gels and Liquid Crystals: Under certain conditions, the self-assembly of the molecule could lead to the formation of soft materials with unique properties.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1,2-thiazol-3-yl)butan-2-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of thioamide precursors or condensation of thiazole derivatives with carbonyl-containing intermediates. For example, analogous thiazole syntheses use sulfur-containing reagents (e.g., thiourea or thioamides) under acidic or thermal conditions . Reaction parameters like temperature (e.g., 90°C for POCl3-mediated cyclization ), solvent choice (1,4-dioxane or ethanol ), and stoichiometry of reagents (e.g., equimolar ratios for coupling reactions ) critically affect yield and purity. Purification often employs column chromatography (EtOAc/petroleum ether) or recrystallization .

Q. How can researchers confirm the molecular structure of this compound and its intermediates?

- Methodological Answer : Structural elucidation relies on spectroscopic techniques:

- NMR : and NMR identify proton environments (e.g., thiazole ring protons at δ 7.5–8.5 ppm) and carbon connectivity .

- X-ray diffraction : Single-crystal analysis resolves bond lengths and angles, as demonstrated for related 1,2-benzisothiazol-3(2H)-ones .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Key precautions include:

- Ventilation : Use fume hoods due to volatile reagents (e.g., POCl3, thiols) .

- PPE : Gloves and goggles to avoid skin/eye contact with corrosive or irritant intermediates (e.g., benzoyl chloride derivatives) .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from POCl3 reactions) before disposal .

Advanced Research Questions

Q. How do electronic and steric effects of the thiazole ring influence the reactivity of this compound in further functionalization?

- Methodological Answer : The electron-deficient thiazole ring directs electrophilic substitution to specific positions. Computational studies (e.g., density-functional theory (DFT)) predict reactivity by analyzing frontier molecular orbitals (HOMO/LUMO) . For example, nucleophilic attacks may favor the C-5 position of the thiazole due to lower electron density. Steric hindrance from the butan-2-ol substituent can slow reactions at adjacent sites, as shown in analogous thiadiazole systems .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from:

- Tautomerism : Thiazole rings may exhibit keto-enol tautomerism, resolved via variable-temperature NMR .

- Impurities : Trace solvents or byproducts (e.g., unreacted aldehydes) require rigorous purification (e.g., preparative HPLC) .

- Dynamic effects : Rotamers in the butan-2-ol chain can split signals; deuterated solvents and 2D NMR (COSY, HSQC) clarify assignments .

Q. How can computational modeling optimize the synthesis and properties of this compound?

- Methodological Answer :

- Reaction pathway prediction : DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for cyclization steps .

- Solvent effects : COSMO-RS simulations predict solvent compatibility (e.g., ethanol vs. DMF) for yield improvement .

- Pharmacophore mapping : Molecular docking identifies potential bioactivity by analyzing interactions with target proteins (e.g., antimicrobial enzymes) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Methodological Answer : Scale-up issues include:

- Heat transfer : Exothermic reactions (e.g., POCl3-mediated steps) require controlled addition and cooling .

- Catalyst optimization : Heterogeneous catalysts (e.g., silica-supported acids) improve regioselectivity vs. homogeneous systems .

- Workflow design : Flow chemistry reduces side reactions by minimizing residence time in reactive zones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.